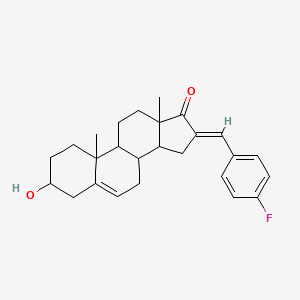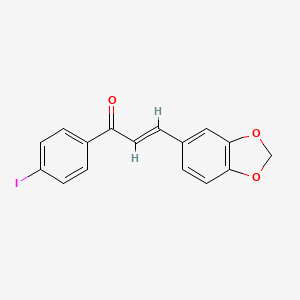
3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one
Overview
Description
3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one, also known as IBP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. IBP is a yellowish powder with a molecular weight of 416.09 g/mol and a melting point of 220-222°C.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, and 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one may exert its anticancer activity through a similar mechanism. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that promotes cell survival and inflammation. Inhibition of NF-κB has been suggested as a potential therapeutic strategy for cancer and other diseases.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis, and it has been proposed as a potential chemotherapeutic agent. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has also been shown to inhibit the growth of fungi and viruses, and it may have potential applications as an antifungal and antiviral agent. In animal studies, 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been shown to have low toxicity and good bioavailability, and it may have potential as a therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, and it is commercially available from several chemical suppliers. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has also been shown to have good stability and solubility in various solvents, which makes it suitable for use in biological assays. However, one limitation is that 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood. Another limitation is that 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one may have off-target effects on other enzymes and signaling pathways, which could complicate its use as a therapeutic agent.
Future Directions
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one. One direction is to further investigate its anticancer activity and its mechanism of action in cancer cells. Another direction is to study its potential applications as an antifungal and antiviral agent. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one may also have potential applications in other fields such as materials science and catalysis. Finally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one in vivo, and to evaluate its safety and efficacy in animal models and clinical trials.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been investigated for its potential applications in several fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been studied for its anticancer, antifungal, and antiviral activities. 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a potential lead compound for the development of new anticancer drugs. In organic synthesis, 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been used as a building block for the synthesis of various biologically active molecules. In materials science, 3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)-2-propen-1-one has been used as a starting material for the preparation of functional materials such as fluorescent dyes and metal complexes.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-iodophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2/b7-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMDBCUVYFAAET-LREOWRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3904518.png)

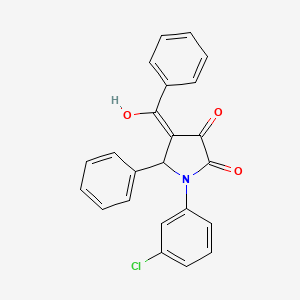
![3-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904539.png)
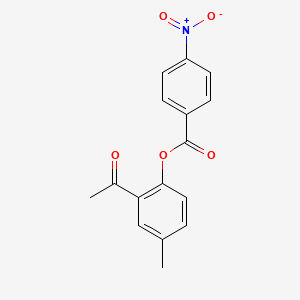
![4-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904551.png)
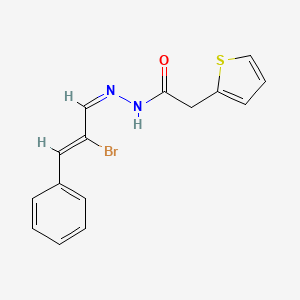
![1-(2,5-difluorophenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3904566.png)
![methyl 4-{[1-(4-isopropylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B3904567.png)
![2-iodo-N-(2-(5-methyl-2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904575.png)
![(2,6-dichloro-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3904601.png)
![3-isopropyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3904603.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904609.png)
